molecular formula C17H20FN3O B2498919 2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097868-00-1

2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Cat. No.: B2498919
CAS No.: 2097868-00-1
M. Wt: 301.365
InChI Key: FDTWJAHUBJEQAR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is a synthetic acetamide derivative featuring a fluorinated aromatic ring and a pyrazole-substituted cyclohexylamine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules targeting G protein-coupled receptors (GPCRs) and ion channels . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions, which may influence target binding .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c18-14-4-2-13(3-5-14)12-17(22)20-15-6-8-16(9-7-15)21-11-1-10-19-21/h1-5,10-11,15-16H,6-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTWJAHUBJEQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=C(C=C2)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom, which can be done using electrophilic fluorination reagents such as Selectfluor.

    Cyclohexylacetamide formation: The final step involves the acylation of the cyclohexylamine with an acetic acid derivative, such as acetic anhydride or acetyl chloride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogenation Effects: The 4-fluorophenyl group in the target compound contrasts with bromophenyl () and chlorophenoxy (ISRIB-A14) substituents. Fluorine’s electronegativity enhances membrane permeability compared to bulkier halogens like bromine .
  • Stereochemistry : ISRIB-A13 and A14 exhibit regioselective substitutions on the cyclohexyl ring, whereas the target compound’s 4-(1H-pyrazol-1-yl)cyclohexyl group may adopt a specific conformation due to steric effects .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, comparisons with analogs suggest:

  • Lipophilicity: The 4-fluorophenyl group (logP ~2.5) increases lipophilicity relative to cyanophenoxy (logP ~1.8) but less than dichlorophenoxy (logP ~3.2), impacting blood-brain barrier penetration .
  • Target Selectivity : Pyrazole-containing compounds (e.g., AMG628) often exhibit selectivity for ion channels, whereas ISRIB derivatives modulate translation initiation factors .

Biological Activity

2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C14H18FN3O\text{C}_{14}\text{H}_{18}\text{F}\text{N}_{3}\text{O}

The primary mechanism of action for this compound involves its interaction with specific biological targets, notably the Notch signaling pathway . This pathway is crucial in various cellular processes such as differentiation, proliferation, and apoptosis.

Target Interaction

  • Transcription Factor RBPJ : The compound acts as an inhibitor of RBPJ, a key transcription factor in the Notch signaling pathway. By inhibiting RBPJ, it modulates gene expression associated with cell growth and differentiation.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it exhibited significant cytotoxic effects against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
  • Anti-inflammatory Effects : Compounds with similar structures have been documented to possess anti-inflammatory properties, suggesting that this compound may also exhibit these effects through inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyCompoundCell LineIC50 (µM)Observations
Bouabdallah et al. (2022)N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Significant cytotoxicity observed
Wei et al. (2022)Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Potent growth inhibition
Xia et al. (2022)1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA54949.85Induced apoptosis

Pharmacokinetics

The pharmacokinetic profile of the compound indicates good solubility in DMSO, which is beneficial for in vitro studies. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

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